molecular formula C22H20N4O5 B11056110 Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate

Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B11056110
M. Wt: 420.4 g/mol
InChI Key: QTKWOGFCFJPSSV-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of Functional Groups: The cyano, dicyanomethylene, methyl, and trimethoxyphenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial production methods for this compound would involve scaling up these reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other nucleophiles. Common reagents include halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-cyano-6-(dicyanomethylene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydro-3-pyridinecarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another calcium channel blocker with similar therapeutic uses.

    Nicardipine: Used for the treatment of high blood pressure and angina.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

ethyl 5-cyano-6-(dicyanomethylidene)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1H-pyridine-3-carboxylate

InChI

InChI=1S/C22H20N4O5/c1-6-31-22(27)18-12(2)26-20(14(9-23)10-24)15(11-25)19(18)13-7-16(28-3)21(30-5)17(8-13)29-4/h7-8,26H,6H2,1-5H3

InChI Key

QTKWOGFCFJPSSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C#N)C#N)C(=C1C2=CC(=C(C(=C2)OC)OC)OC)C#N)C

Origin of Product

United States

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